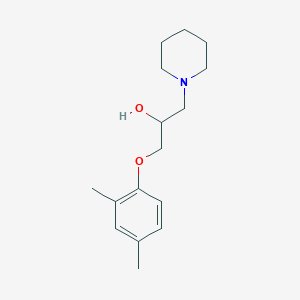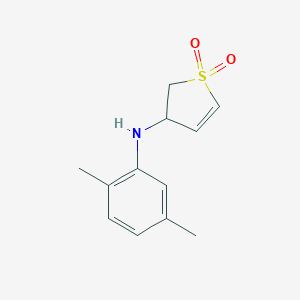![molecular formula C12H16N4O3S B259209 5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IMB-3 and is a sulfonamide derivative that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of IMB-3 involves its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
IMB-3 has been shown to have various biochemical and physiological effects in scientific studies. It has been found to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can result in a decrease in the acidity of the body, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IMB-3 in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This selectivity can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of using IMB-3 is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of IMB-3. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the study of the potential applications of IMB-3 in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the potential toxicity of IMB-3 and its effects on various physiological processes is an important future direction.
Méthodes De Synthèse
The synthesis of IMB-3 involves a multi-step process that includes the reaction of 2-bromo-5-isopropylphenol with sodium methoxide to produce the corresponding methoxy derivative. This intermediate compound is then reacted with 1H-[1,2,4]triazole-3-amine to produce the final product, IMB-3.
Applications De Recherche Scientifique
IMB-3 has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Propriétés
Nom du produit |
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H16N4O3S |
Poids moléculaire |
296.35 g/mol |
Nom IUPAC |
2-methoxy-5-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O3S/c1-8(2)9-4-5-10(19-3)11(6-9)20(17,18)16-12-13-7-14-15-12/h4-8H,1-3H3,(H2,13,14,15,16) |
Clé InChI |
GLEHCGGECQRJGC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
Solubilité |
26.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)


![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)

